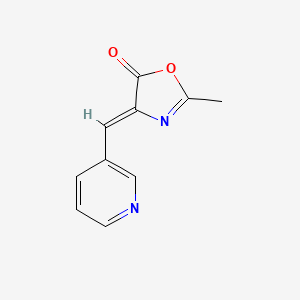

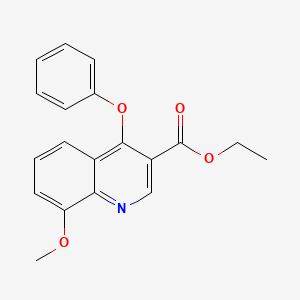

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one, also known as 4Z-PPMO, is a novel synthetic compound belonging to the class of oxazolone derivatives. It has been widely studied for its potential use in various scientific and medical applications due to its unique chemical and biological properties.

Scientific Research Applications

Synthesis of Complex Ligands

Research has been conducted on synthesizing pyridine-based ligands that act as terdentate ligands for metal ions. These ligands, incorporating features such as aminomethyl, oxazolinyl, and other groups, have applications in creating complex metal ion structures with potential uses in catalysis and materials science Vermonden et al., 2003.

Anticancer and Antimicrobial Agents

Compounds incorporating oxazole, pyrazoline, and pyridine moieties have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The structural elucidation of these compounds suggests their promising role in addressing microbial resistance and exploring new therapeutic agents Katariya et al., 2021.

Functionalized Isoxazoles

Studies on the synthesis of highly functionalized isoxazoles using pyridin-3-yl as a scaffold indicate the versatility of these compounds in organic synthesis, potentially leading to new materials or pharmaceuticals Ruano et al., 2005.

Metal Complex Catalysis

Research into metal complexes with pyridyl-mesoionic carbene ligands, including those involving pyridine donors, highlights their importance in homogeneous catalysis, particularly in transfer hydrogenation reactions. These findings could influence the design of new catalysts for chemical synthesis Bolje et al., 2015.

Fungicidal Activity

New 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety have been synthesized and shown to exhibit significant fungicidal activities, suggesting their potential in developing new agrochemicals Bai et al., 2020.

properties

IUPAC Name |

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMGLBZOWLFBG-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CN=CC=C2)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641441.png)

![[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate](/img/structure/B2641448.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2641454.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2641456.png)

![(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2641459.png)

![2-[(1R,4R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2641463.png)